Perazine-d8 Sulfoxide
Description
Perazine-d8 Sulfoxide (CAS 1017163-00-6) is a deuterated analog of perazine sulfoxide, where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies by improving traceability and stability in analytical assays .
Key Physical-Chemical Properties (from experimental data):
| Property | Value |
|---|---|
| Boiling Point | 611.3 ± 65.0 °C (at 760 mmHg) |
| Density | 1.4 ± 0.1 g/cm³ |
| Molecular Weight | 407.21 g/mol |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface Area | 94.1 Ų |
| Isotopic Mass | 407.21187681 g/mol |
Deuteration increases molecular weight and may alter hydrogen bonding capacity compared to non-deuterated analogs. Its high boiling point and polarity suggest stability in high-temperature applications and solubility in polar solvents .
Properties
CAS No. |
1246814-60-7 |
|---|---|
Molecular Formula |
C20H25N3OS |
Molecular Weight |
363.549 |
IUPAC Name |
10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide |
InChI |
InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2 |
InChI Key |
QGGFCTLXKUUQAT-DBVREXLBSA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Synonyms |
10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine-d8 5-Oxide; Perazine-d8 Sulphoxide; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Perazine-d8 Sulfoxide is synthesized by the oxidation of Perazine-d8. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at a temperature range of 0-25°C to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Perazine-d8 Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction reactions can revert the sulfoxide back to the parent thioether.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Perazine-d8 Sulfone.
Reduction: Perazine-d8.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Perazine-d8 Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry studies to investigate the metabolic pathways of Perazine Sulfoxide.
Biology: Employed in studies to understand the interaction of phenothiazine derivatives with biological targets.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Perazine Sulfoxide.
Industry: Applied in the development of new antipsychotic drugs and in the quality control of pharmaceutical products
Mechanism of Action
Perazine-d8 Sulfoxide exerts its effects primarily through the modulation of dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the D2 receptors, which helps in reducing psychotic symptoms. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Dimethyl Sulfoxide (DMSO)
DMSO (CAS 67-68-5) is a widely used sulfoxide solvent with distinct properties:
| Property | DMSO | Perazine-d8 Sulfoxide |
|---|---|---|
| Boiling Point | 189 °C | 611.3 ± 65.0 °C |
| Molecular Weight | 78.13 g/mol | 407.21 g/mol |
| Hydrogen Bond Donors | 0 | 1 |
| Applications | Solvent, cryopreservation, drug delivery | Isotopic tracer in drug metabolism studies |
- Key Differences: DMSO lacks aromatic and nitrogen-rich moieties, making it less structurally complex. DMSO exhibits strong hydrogen-bond-accepting capacity via its sulfoxide group, enabling miscibility with water and alcohols . this compound’s phenothiazine backbone allows interactions with biological targets (e.g., neurotransmitter receptors), unlike DMSO .
Diethyl Sulfoxide (DESO)
DESO, a longer-chain alkyl sulfoxide, shares functional groups with this compound but differs in alkyl substitution and applications:
| Property | DESO | This compound |
|---|---|---|
| Structure | (C₂H₅)₂SO | Phenothiazine-SO-d8 |
| Hydrogen Bonding | O-H···S=O (0.18 nm with methanol) | S=O and aromatic N-H donors |
| Applications | Membrane potential studies, drug delivery | Pharmacokinetic tracing |
- Key Findings: DESO forms stronger hydrogen bonds with alcohols (e.g., methanol) compared to DMSO, enhancing solubility in non-aqueous systems . this compound’s deuterated structure reduces metabolic degradation, a critical advantage in tracer studies over non-deuterated sulfoxides .
Other Phenothiazine Sulfoxides
Compounds like Prochlorperazine Sulfoxide and Chlorpromazine Sulfoxide share structural motifs with this compound:
| Compound | Molecular Formula | Key Applications |
|---|---|---|
| Prochlorperazine Sulfoxide | C₂₀H₂₄ClN₃OS | Antipsychotic metabolite analysis |
| Chlorpromazine Sulfoxide | C₁₇H₁₉ClN₂OS | Pharmacodynamic studies |
| This compound | C₁₉H₁₃D₈N₃OS | Deuterated metabolic tracer |
- Comparative Notes: Deuteration in Perazine-d8 reduces hydrogen-related vibrational noise in spectroscopic assays, improving detection limits . Non-deuterated phenothiazine sulfoxides are prone to rapid hepatic metabolism, limiting their utility in long-term studies .
Deuterated Sulfoxides in Research
Examples include Quetiapine Sulfoxide-d8 and Prochlorperazine Sulfoxide-d3 :
| Compound | Deuterium Substitution | Applications |
|---|---|---|
| Quetiapine Sulfoxide-d8 | 8 H → D | Drug interaction studies |
| Prochlorperazine Sulfoxide-d3 | 3 H → D | Isotopic labeling in neuropharmacology |
| This compound | 8 H → D | Metabolic pathway elucidation |
- Key Advantages: Deuterated sulfoxides resist cytochrome P450-mediated oxidation, prolonging half-life in vivo . Enhanced mass spectrometry signals due to isotopic separation from non-deuterated analogs .
Q & A
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
